Flubida-2: A Technical Guide to a Site-Directed Fluorogenic Probe for Intracellular pH Measurement
Flubida-2: A Technical Guide to a Site-Directed Fluorogenic Probe for Intracellular pH Measurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubida-2 is a cell-permeant, site-directed fluorogenic probe designed for the measurement of intracellular pH in specific organelles. This technical guide provides a comprehensive overview of Flubida-2, its mechanism of action, key quantitative data, and detailed experimental protocols for its application. The probe's unique design, a conjugate of biotin and fluorescein diacetate, allows for targeted delivery and activation-dependent fluorescence, making it a valuable tool for studying the physiology of cellular compartments.
Introduction
The regulation of pH within intracellular organelles is critical for a multitude of cellular processes, including protein trafficking, enzymatic activity, and ion homeostasis. Flubida-2 is a specialized chemical probe that enables the ratiometric fluorescence measurement of pH in targeted subcellular locations. It is a non-fluorescent and membrane-permeable molecule that, once inside the cell, is hydrolyzed by intracellular esterases to its fluorescent form, Flubi-2. The biotin moiety of the probe allows it to be specifically localized to organelles expressing avidin or streptavidin fusion proteins, thereby enabling precise pH measurements in compartments such as the endoplasmic reticulum (ER) and Golgi apparatus.
Mechanism of Action
The functionality of Flubida-2 is based on a two-step activation and targeting mechanism:
-
Cellular Uptake and Esterase Cleavage: Flubida-2, in its diacetate form, is lipophilic and can readily cross the cell membrane. Once in the cytoplasm and organelles, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction converts the non-fluorescent Flubida-2 into the highly fluorescent and pH-sensitive indicator, Flubi-2.
-
Site-Directed Targeting: Flubida-2 incorporates a biotin molecule. This allows the probe to bind with high affinity to avidin or streptavidin. By expressing avidin or streptavidin as a fusion protein with a protein that localizes to a specific organelle (e.g., KDEL receptor for the ER, or galactosyltransferase for the Golgi), Flubi-2 can be sequestered and concentrated in the desired subcellular compartment.
The hydrolyzed product, Flubi-2, is a derivative of fluorescein and exhibits pH-dependent fluorescence. It has a pH-sensitive excitation peak at approximately 490 nm and a pH-insensitive (isosbestic) point at around 440 nm. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, a ratiometric and quantitative determination of pH can be made, which is independent of probe concentration, path length, and instrumental variations.
Quantitative Data
The photophysical properties of Flubi-2, the active form of the probe, are crucial for its application in pH measurement. The following table summarizes the key quantitative data for Flubi-2.
| Property | Value | Reference |
| Excitation Wavelength (pH-sensitive) | ~490 nm | [1][2] |
| Excitation Wavelength (pH-insensitive) | ~440 nm | [1][2] |
| Emission Wavelength | ~517-530 nm | [1] |
| pKa (in vitro, bound to avidin) | ~6.5 - 6.7 | |
| pKa (in situ, ER of HeLa cells) | ~6.8 | |
| pKa (in situ, Golgi of HeLa cells) | ~6.6 | |
| Molecular Weight (Flubida-2) | 812.93 g/mol | |
| Solubility | Soluble in DMSO |
Experimental Protocols
This section provides a detailed methodology for the use of Flubida-2 to measure the pH of the endoplasmic reticulum and Golgi apparatus in mammalian cells.
Materials
-
Flubida-2 (e.g., from Biotium)
-
Mammalian cell line (e.g., HeLa cells)
-
Plasmids encoding organelle-targeted avidin fusion proteins (e.g., AV-KDEL for ER, ST-AV for Golgi)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Transfection reagent
-
Ringer's solution (or other suitable imaging buffer)
-
Nigericin and Monensin (for in situ calibration)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation filters for ~440 nm and ~490 nm, and an emission filter for ~520-560 nm)
-
Digital camera and image analysis software
Procedure
Step 1: Expression of Organelle-Targeted Avidin
-
Seed cells (e.g., HeLa) on glass coverslips in a petri dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the appropriate plasmid DNA (e.g., AV-KDEL for ER targeting or ST-AV for Golgi targeting) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for the expression of the avidin fusion protein.
Step 2: Loading of Flubida-2
-
Prepare a stock solution of Flubida-2 in anhydrous DMSO.
-
On the day of the experiment, dilute the Flubida-2 stock solution in serum-free cell culture medium or an appropriate buffer to the final working concentration (typically in the low micromolar range).
-
Wash the transfected cells with warm buffer.
-
Incubate the cells with the Flubida-2 loading solution at 37°C for a specified period (e.g., 30-60 minutes).
-
After loading, wash the cells to remove the extracellular probe.
Step 3: Fluorescence Ratio Imaging
-
Mount the coverslip with the loaded cells in an imaging chamber on the stage of the fluorescence microscope.
-
Bathe the cells in Ringer's solution at the desired temperature (room temperature or 37°C).
-
Acquire fluorescence images of the cells by alternating the excitation wavelength between 490 nm and 440 nm. Collect the emitted fluorescence between 520 nm and 560 nm.
-
Record a series of image pairs (490 nm and 440 nm) over time to monitor the pH.
Step 4: In Situ Calibration
-
At the end of each experiment, perform an in situ calibration to convert the fluorescence ratios to pH values.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0).
-
Add ionophores such as nigericin (a K+/H+ exchanger) and monensin (a Na+/H+ exchanger) to the calibration buffers to equilibrate the intracellular pH with the extracellular pH.
-
Perfuse the cells with each calibration buffer and record the corresponding 490/440 nm fluorescence ratio.
-
Plot the fluorescence ratios against the known pH values to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
Visualizations
Mechanism of Action of Flubida-2
Caption: Mechanism of Flubida-2 activation and targeting.
Experimental Workflow for Intracellular pH Measurement
Caption: Experimental workflow for using Flubida-2.
Conclusion
Flubida-2 is a powerful and versatile tool for the targeted measurement of intracellular pH. Its fluorogenic nature and the ability to be directed to specific organelles via avidin-biotin interaction provide high signal-to-noise ratios and subcellular resolution. The ratiometric measurement capability ensures quantitative and reliable data. This technical guide provides the fundamental knowledge and a detailed protocol to facilitate the successful application of Flubida-2 in cellular biology research.
